molecular formula C11H11BrO4 B1425778 Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate CAS No. 1269411-36-0

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate

Cat. No.: B1425778
CAS No.: 1269411-36-0
M. Wt: 287.11 g/mol
InChI Key: CTXLFGPNLCXNHE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is a benzoic acid derivative featuring a bromine atom at the ortho position (C2) and a 1,3-dioxolane ring attached at the meta position (C3). The compound combines a reactive bromo substituent, which can participate in cross-coupling reactions, with a dioxolane group that may act as a protecting moiety or directing group in catalytic processes.

Properties

IUPAC Name

methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-14-10(13)7-3-2-4-8(9(7)12)11-15-5-6-16-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLFGPNLCXNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used in biological studies to understand the effects of bromine-containing compounds on biological systems. Medicine: Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Brominated Benzoate Esters

Brominated benzoates are widely used in organic synthesis due to the bromine atom’s versatility as a leaving group. Key analogues include:

Compound Name Substituents CAS Number Key Features Reference
4-Bromobenzyl 2-hydroxy-3-methylbenzoate Bromo (C4), hydroxyl (C2), methyl (C3) 41755-73-1 Polar due to hydroxyl; reactive in esterification or oxidation reactions
Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate Bromo (C2), dioxolane (C3) Not provided Lipophilic dioxolane enhances stability; bromo enables Suzuki couplings

Key Differences :

  • Polarity : The hydroxyl group in 4-bromobenzyl 2-hydroxy-3-methylbenzoate increases polarity compared to the dioxolane-protected analogue, impacting solubility and chromatographic behavior.

Dioxolane-Containing Esters

Dioxolane groups are often employed as protecting groups for ketones or diols. Examples from the evidence include:

  • Methyl 4-(4-(1,3-Dioxolan-2-yl)benzyloxy)benzoate (8) : Synthesized via Williamson ether synthesis using p-hydroxybenzoic acid methyl ester and a dioxolane-bearing benzyl bromide under reflux with K₂CO₃ and 18-crown-6 .
  • Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate: Features a dioxolane ring in an amino acid ester, highlighting applications in peptide synthesis or prodrug design .

Comparison :

  • Positional Effects : In compound 8, the dioxolane is part of a benzyloxy linker, whereas in the target compound, it is directly attached to the aromatic ring. This structural difference influences electronic effects (e.g., electron-donating vs. steric shielding).
  • Functionality: The amino group in methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate introduces nucleophilic reactivity absent in the target compound.

Halogenated and Electron-Modified Benzoates

lists commercially available esters with diverse substituents (e.g., chloro, methoxy, nitro). For example:

  • Methyl 2-chlorobenzoate : Less reactive than bromo analogues in cross-coupling due to weaker C–Cl bond strength.
  • Methyl 2-methoxybenzoate : The methoxy group donates electron density, activating the ring toward electrophilic substitution, unlike the electron-withdrawing bromo group.

Reactivity Trends :

  • Electrophilic Aromatic Substitution : Bromo and nitro groups deactivate the ring, directing incoming electrophiles to meta/para positions, while methoxy groups activate ortho/para positions.
  • Catalytic Applications : The dioxolane group in the target compound may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate groups in amides (see ) .

Nitration Behavior of Benzoate Derivatives

compared nitration methods for methyl benzoate analogues. Key findings:

  • Yields: Both HNO₃/H₂SO₄ and Ca(NO₃)₂/CH₃COOH provided good yields, but structural confirmation via ¹H NMR was challenging for nitro derivatives.
  • Substituent Effects : The bromo group in the target compound would likely slow nitration compared to methyl or methoxy-substituted benzoates due to its electron-withdrawing nature.

Biological Activity

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including the presence of a bromine atom and a dioxolane ring. This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties, and its potential applications in drug development.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C12H11BrO4\text{C}_{12}\text{H}_{11}\text{BrO}_4

The presence of the bromine atom contributes to its reactivity, while the dioxolane ring enhances its solubility and stability in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In particular, studies have shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It has been particularly effective against pathogenic fungi, making it a candidate for further development as an antifungal agent.

Case Study: Efficacy Against Candida albicans
A recent study evaluated the efficacy of this compound against Candida albicans. The compound showed a significant reduction in fungal growth in vitro at concentrations as low as 16 µg/mL. This suggests potential for therapeutic use in treating fungal infections resistant to conventional treatments.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom may play a crucial role in modifying enzyme activity or disrupting cellular processes essential for microbial survival.

Research Applications

This compound is not only valuable for its biological activity but also serves as a versatile building block in organic synthesis. It is used in the development of more complex molecules with potential pharmacological applications.

Table 2: Applications of this compound

Application AreaDescription
Medicinal ChemistryDevelopment of new antimicrobial agents
Organic SynthesisPrecursor for synthesizing complex organic compounds
ResearchInvestigating mechanisms of action in microbial resistance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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